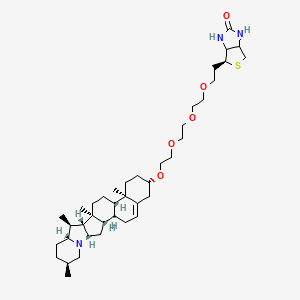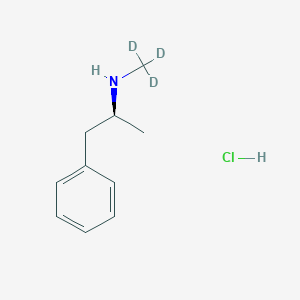
S-(+)-Methamphetamine-d3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(+)-Methamphetamine-d3 Hydrochloride: is a deuterated form of methamphetamine, a potent central nervous system stimulant. The deuterium atoms replace the hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research. This compound is often used as an internal standard in mass spectrometry due to its stability and distinct mass difference from non-deuterated methamphetamine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-Methamphetamine-d3 Hydrochloride typically involves the reduction of ephedrine or pseudoephedrine. The deuterated form can be synthesized by using deuterated reagents in the reduction process. One common method involves the use of lithium aluminum deuteride (LiAlD4) as a reducing agent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the deuterated product. The use of high-purity deuterated reagents and solvents is crucial in industrial settings to maintain the integrity of the deuterium labeling .
化学反应分析
Types of Reactions: S-(+)-Methamphetamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methamphetamine to its corresponding oxime or nitro compound.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Halogenation or alkylation reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum deuteride (LiAlD4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of secondary amines.
Substitution: Introduction of halogen or alkyl groups.
科学研究应用
Chemistry: S-(+)-Methamphetamine-d3 Hydrochloride is used as an internal standard in mass spectrometry to study the pharmacokinetics and metabolism of methamphetamine. Its distinct mass difference allows for accurate quantification in complex biological matrices .
Biology: In biological research, this compound helps in tracing the metabolic pathways of methamphetamine in various organisms. It is also used in studies involving the interaction of methamphetamine with different biological targets .
Medicine: In medical research, this compound is used to understand the pharmacodynamics of methamphetamine. It aids in the development of therapeutic interventions for methamphetamine addiction and related disorders .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of methamphetamine-based medications. Its stability and distinct mass make it an ideal internal standard for analytical methods .
作用机制
S-(+)-Methamphetamine-d3 Hydrochloride exerts its effects by increasing the release of monoamines, particularly dopamine, norepinephrine, and serotonin, in the brain. It achieves this by reversing the transporters responsible for the reuptake of these neurotransmitters, leading to increased synaptic concentrations . The compound also inhibits monoamine oxidase, an enzyme responsible for the breakdown of monoamines, further enhancing its stimulant effects .
相似化合物的比较
Methamphetamine: The non-deuterated form, widely known for its potent stimulant effects.
Amphetamine: A related compound with similar stimulant properties but less potent than methamphetamine.
Methylphenidate: Another stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD) but with a different mechanism of action.
Uniqueness: S-(+)-Methamphetamine-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms increase the stability of the compound and allow for precise tracking in metabolic studies. This makes it an invaluable tool in both pharmacokinetic and pharmacodynamic research .
属性
分子式 |
C10H16ClN |
|---|---|
分子量 |
188.71 g/mol |
IUPAC 名称 |
(2S)-1-phenyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/t9-;/m0./s1/i2D3; |
InChI 键 |
TWXDDNPPQUTEOV-JSHATPSWSA-N |
手性 SMILES |
[2H]C([2H])([2H])N[C@@H](C)CC1=CC=CC=C1.Cl |
规范 SMILES |
CC(CC1=CC=CC=C1)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13847925.png)
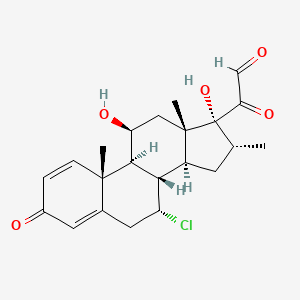
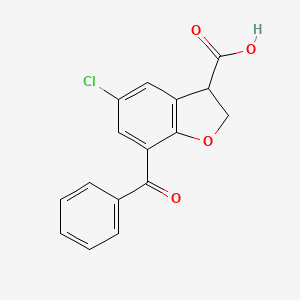
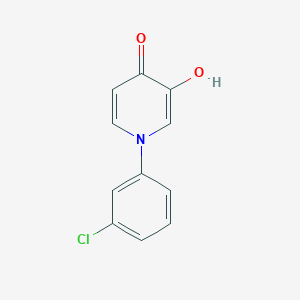
![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)

![1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3](/img/structure/B13847956.png)

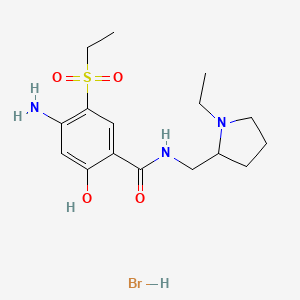

![N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2](/img/structure/B13847975.png)
![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)
